ethyl 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate
Overview
Description
Ethyl 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate is an organic compound with the molecular formula C15H12N4O5 It is known for its unique structure, which includes a benzoxadiazole ring, a nitro group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate typically involves the following steps:
Formation of Benzoxadiazole Ring: The benzoxadiazole ring is synthesized through a cyclization reaction involving appropriate precursors such as o-nitroaniline and a suitable carboxylic acid derivative.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzoxadiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products Formed
Reduction: Formation of ethyl 4-[(5-amino-2,1,3-benzoxadiazol-4-yl)amino]benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Formation of 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid.
Scientific Research Applications
Ethyl 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its benzoxadiazole moiety, which exhibits strong fluorescence properties.
Biology: Employed in the study of enzyme activities, particularly those involving esterases and reductases.
Medicine: Investigated for its potential as a diagnostic tool in imaging techniques due to its fluorescent properties.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of ethyl 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate involves its interaction with specific molecular targets:
Fluorescence: The benzoxadiazole ring acts as a fluorophore, emitting light upon excitation, which is useful in imaging and diagnostic applications.
Enzyme Interaction: The compound can be hydrolyzed by esterases, releasing the fluorescent benzoxadiazole derivative, which can be detected and quantified.
Comparison with Similar Compounds
Ethyl 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate can be compared with other similar compounds:
Ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate: Similar structure but with different positioning of the nitro group, affecting its reactivity and fluorescence properties.
1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine: A phospholipid derivative with a benzoxadiazole moiety, used as a fluorescent probe in lipid studies.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and properties make it a valuable tool in research and industry.
Properties
IUPAC Name |
ethyl 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5/c1-2-23-15(20)9-3-5-10(6-4-9)16-14-12(19(21)22)8-7-11-13(14)18-24-17-11/h3-8,16H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXXXVOFRFIRMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C=CC3=NON=C32)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.